p-Nitrophenethyl Alcohol-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

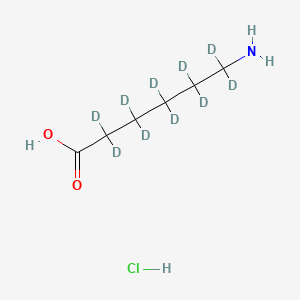

P-Nitrophenethyl Alcohol-d4 is a nitrated alcohol . It is also known by other names such as 1-(2-Hydroxyethyl)-4-nitrobenzene-d4 and 2-(4-Nitrophenyl)-1-ethanol-d4 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of alcohols like this compound can be achieved through a process called retrosynthetic analysis . This involves reversing the steps of the synthesis process to identify the starting materials needed . Tertiary alcohols can be synthesized from carbon nucleophiles and ketones .Molecular Structure Analysis

The molecular formula of this compound is C8H5D4NO3 . The IUPAC name is 1,1,2,2-tetradeuterio-2-(4-nitrophenyl)ethanol . The canonical SMILES string is C1=CC(=CC=C1CCO)N+[O-] and the InChI is InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2/i5D2,6D2 .Chemical Reactions Analysis

As a nitrated alcohol, this compound can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It can react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert it to aldehydes or ketones .Physical And Chemical Properties Analysis

This compound is insoluble in water . It has a molecular weight of 171.19 . It appears as yellow needles or an orange solid .Mechanism of Action

Safety and Hazards

P-Nitrophenethyl Alcohol-d4 is potentially combustible . It should be handled with care to avoid the generation of flammable and/or toxic gases . In case of a spill, all sources of ignition should be removed, and the spill material should be dampened with 60-70% ethanol and transferred to a suitable container .

properties

CAS RN |

1794971-44-0 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

171.188 |

IUPAC Name |

1,1,2,2-tetradeuterio-2-(4-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2/i5D2,6D2 |

InChI Key |

IKMXRUOZUUKSON-NZLXMSDQSA-N |

SMILES |

C1=CC(=CC=C1CCO)[N+](=O)[O-] |

synonyms |

1-(2-Hydroxyethyl)-4-nitrobenzene-d4; 2-(4-Nitrophenyl)-1-ethanol-d4; 2-(4-Nitrophenyl)ethanol-d4; 2-(4-Nitrophenyl)ethyl Alcohol-d4; 2-(p-Nitrophenyl)ethanol-d4; 4-Nitrobenzeneethanol-d4; 4-Nitrophenethanol-d4; 4-Nitrophenethyl Alcohol-d4; NSC 55519 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)

![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)

![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)

![2-(2-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B587193.png)

![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)